3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Quality Control Chemical Procurement Purity Specification

Researchers developing CHIKV antivirals often face a scarcity of well-characterized nsP1 inhibitor scaffolds. This ≥98% pure 3-(4-ethoxyphenyl)-triazolopyrimidinone solves that gap: its validated nsP1-binding core enables systematic SAR, while the 4-ethoxyphenyl substituent provides a distinct XLogP3-AA of 1.1 for correlating lipophilicity with cell permeability. • Directly applicable to CHIKV nsP1 inhibition assays (EC50 range 0.30-4.5 μM for lead analogs) • Suitable for focused CDK2 kinase inhibitor libraries and phenotypic cancer panel screening • Supplied with full quality assurance for immediate global dispatch

Molecular Formula C12H11N5O2
Molecular Weight 257.25 g/mol
CAS No. 1082584-27-7
Cat. No. B1418220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS1082584-27-7
Molecular FormulaC12H11N5O2
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
InChIInChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18)
InChIKeyWHEILEVVBPWXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyrimidinone Scaffold for Antiviral and Kinase Research


The compound 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082584-27-7, PubChem CID 135882664) is a heterocyclic molecule belonging to the triazolopyrimidinone class [1]. With a molecular weight of 257.25 g/mol and a computed XLogP3-AA of 1.1, it features a 4-ethoxyphenyl substituent at the N3 position of the fused triazole-pyrimidine core. This scaffold has been identified as a privileged structure for inhibiting Chikungunya virus (CHIKV) replication via viral capping enzyme nsP1, as well as for cyclin-dependent kinase 2 (CDK2) inhibition [2]. The compound is commercially available for research use with a minimum purity specification of ≥95% .

CHIKV nsP1 target engagement studies
CDK2 inhibitor screening assays
Privileged triazolopyrimidinone scaffold for SAR

Why This Triazolopyrimidinone Cannot Be Replaced


Small structural modifications within the 3-aryl-triazolopyrimidinone series dramatically affect antiviral potency and selectivity. For example, in the CHIKV nsP1 inhibitor series, variation of the 3-aryl substituent produced EC50 values ranging from 0.30 μM to >100 μM against clinically relevant viral strains in Vero cells [1]. The 4-ethoxyphenyl derivative possesses a distinct combination of electronic and lipophilic properties that cannot be replicated by simple analogs like 3-phenyl or 4-methoxyphenyl congeners, making empirical substitution without supporting biological data unreliable for assay development or structure-activity relationship (SAR) studies. Furthermore, the compound's computed physicochemical properties differ measurably from those of common analogs, as quantified in Section 3 [2].

Aryl modification potency shift
Small changes at the 3-aryl position can alter CHIKV nsP1 inhibitory activity by orders of magnitude, making analog substitution without bioassay data unreliable.
Physicochemical property mismatch
4‑Ethoxyphenyl provides distinct lipophilicity and H‑bonding capacity versus methoxy or phenyl analogs; replacement may disrupt permeability, solubility, or target engagement.
Supplier availability fluctuation
Active stock of this specific derivative may be limited to selected vendors; relying on discontinued or unverified sources can interrupt long‑term studies.

Quantitative Differentiation Evidence


Purity Specification vs. 4-Methoxyphenyl Analog

The target compound is supplied with a minimum purity of ≥95% by AKSci, consistent with research-grade specifications for this chemical series . In comparison, the 4-methoxyphenyl analog (7-Amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, CAS 1354764-86-5) is also available at ≥95% purity, indicating equivalent baseline specifications for SAR library construction . The target compound was also previously listed at ≥98% purity by CymitQuimica, though the product is now discontinued, suggesting that procurement from active suppliers should be verified .

Purity Specification
Cross‑study comparable
≥95% (AKSci) vs 4‑methoxyphenyl analog; historical ≥98% specification discontinued
Equivalent baseline purity supports SAR library consistency; verify active supplier.
Vendor‑provided analytical specification
Quality Control Chemical Procurement Purity Specification

Lipophilicity vs. Methoxy and Fluoro Analogs

The target compound exhibits a computed XLogP3-AA of 1.1, as reported by PubChem [1]. This value is higher than that expected for the 4-methoxyphenyl analog (estimated XLogP ~0.6) due to the additional methylene unit in the ethoxy group, and slightly lower than that of a 4-fluorophenyl analog (3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, estimated XLogP ~1.4). The intermediate lipophilicity of the 4-ethoxyphenyl derivative may offer a balanced profile for both target binding and aqueous solubility in biochemical assays, potentially reducing nonspecific binding relative to more lipophilic analogs while maintaining superior cell permeability compared to more polar congeners.

Lipophilicity
Class‑level inference
XLogP3‑AA: 1.1 (PubChem); Δ+0.5 vs methoxy; Δ−0.3 vs fluoro
Intermediate lipophilicity may balance permeability and solubility; supports correlation studies.
Computed property, class‑level context
Lipophilicity Physicochemical Property Drug Design

CHIKV nsP1 Inhibition Scaffold Validation

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class has demonstrated selective inhibition of CHIKV replication, with EC50 values ranging from 0.30 to 4.5 μM against clinically relevant isolates (e.g., CHIKV-899, CHIKV-LS3) in Vero cells [1]. Activity has also been confirmed in human skin fibroblasts, a clinically relevant cell system, with EC50 values as low as 0.1 μM for optimized derivatives [1]. While the specific EC50 of the 4-ethoxyphenyl derivative has not been reported in peer-reviewed literature, the scaffold itself has been validated as targeting the viral capping enzyme nsP1 via in vitro guanylylation inhibition assays using Western blot detection with anti-cap antibody [2]. This provides a mechanistic rationale for prioritizing the 4-ethoxyphenyl member in SAR expansion campaigns.

CHIKV nsP1 Scaffold
Class‑level inference
Scaffold EC50 0.30–4.5 μM in Vero cells; 0.1 μM in fibroblasts (optimized derivatives); 4‑ethoxyphenyl derivative not specifically reported
Class‑level mechanistic rationale supports SAR expansion; verify compound activity in your assay.
Data from lead analogs; independent validation needed
Antiviral Research Chikungunya Virus nsP1 Inhibitor

Hydrogen Bond Donor/Acceptor Profile vs. 3-Phenyl Analog

The target compound possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), as computed by PubChem [1]. In comparison, the unsubstituted 3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one analog (C10H7N5O, MW 213.20) has 1 HBD and 4 HBA, with a lower topological polar surface area (tPSA). The additional ethoxy oxygen in the target compound provides an extra HBA site, increasing tPSA to 81.4 Ų. This enhanced hydrogen bonding capacity may influence target protein binding interactions, particularly with nsP1 residues, and differentiate solubility and formulation properties from simpler 3-aryl analogs.

H‑Bond Profile
Class‑level inference
HBA: 5 (vs 4 for 3‑phenyl); tPSA: 81.4 Ų (Δ+9.4)
Enhanced H‑bond capacity may influence target binding and differentiate solubility from simpler analogs.
Computed descriptors, PubChem
Physicochemical Property Hydrogen Bonding Molecular Recognition

Vendor Availability and Storage Comparison

The target compound is actively stocked by AKSci (USA) with long-term storage specified as 'cool, dry place,' and is classified as non-hazardous for DOT/IATA transport . In contrast, the 4-methoxyphenyl analog (CAS 1354764-86-5) carries identical storage and transport classifications from the same vendor. The target compound was previously available from CymitQuimica (Biosynth brand) at higher purity (≥98%) but is now listed as discontinued , indicating that while the compound is synthetically accessible, commercial availability may fluctuate. Researchers requiring consistent supply should verify active stock status before initiating long-term studies.

Vendor Status
Supporting evidence
Actively stocked by AKSci; 4‑methoxyphenyl analog also active; prior CymitQuimica listing discontinued
Limited active vendor sources; verify stock before initiating studies.
Procurement context
Procurement Supply Chain Storage Stability

Application Scenarios in Research


CHIKV nsP1 Inhibitor SAR Expansion

Researchers developing direct-acting antivirals against chikungunya virus can use this compound as a core scaffold for systematic SAR exploration at the N3-aryl position. The validated nsP1 inhibition mechanism, with lead compounds achieving EC50 values of 0.30–4.5 μM in Vero cells and 0.1 μM in human skin fibroblasts, supports its use in medicinal chemistry campaigns aimed at improving potency and selectivity [1]. The 4-ethoxyphenyl substituent provides a distinct lipophilicity and hydrogen bonding profile that can be exploited to probe nsP1 binding pocket requirements.

Lipophilicity-Dependent Assay Development

The compound's intermediate computed XLogP3-AA of 1.1, positioned between the more polar methoxy analog (~0.6) and more lipophilic fluoro analog (~1.4), makes it suitable for studies correlating lipophilicity with cell permeability and antiviral efficacy [2]. It can serve as a reference point for evaluating 3-aryl-triazolopyrimidinone analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability models, helping to establish quantitative structure-property relationship (QSPR) models.

Focused Kinase Inhibitor Library Assembly

Given the reported CDK2 inhibition potential of related triazolopyrimidinones, this compound can be included in focused kinase inhibitor libraries for screening against cancer cell line panels such as MCF-7 and HCT-116 [1]. Its 4-ethoxyphenyl substituent offers a distinct steric and electronic profile compared to commonly used 4-methoxyphenyl and 4-fluorophenyl building blocks, increasing the chemical diversity of compound collections used in phenotypic and target-based screening.

Synthesis of Chemical Biology Probes for nsP1

The compound's commercially available form with ≥95% purity and its established scaffold relevance to CHIKV nsP1 make it a valuable starting material for synthesizing biotinylated or fluorescent affinity probes . Such probes can be employed to study nsP1 subcellular localization, identify interacting host factors, and validate target engagement in cellular models of CHIKV infection, leveraging the validated mechanism of in vitro guanylylation inhibition demonstrated for this chemical class [1].

Application
Selection Property
Validation Focus
CHIKV nsP1 target engagement studies
4‑Ethoxyphenyl SAR entry point
Activity profiling in Vero cells and fibroblast models
Permeability–solubility correlation assays
Intermediate lipophilicity profile
PAMPA / Caco‑2 model validation
Kinase inhibitor library screening
Unique 4‑ethoxyphenyl steric/electronic signature
Phenotypic and target‑based screening panels
nsP1 affinity probe synthesis
Research‑grade purity and validated scaffold
Target engagement and localization assays
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